Technical Master Guide: N-tert-Butylformamide (CAS 2425-74-3)
Technical Master Guide: N-tert-Butylformamide (CAS 2425-74-3)
The following technical guide provides an in-depth analysis of N-tert-Butylformamide (NtBF), focusing on its physicochemical properties, synthetic utility, and critical role in isocyanide chemistry and drug development.
[1][2][3][4][5]
Executive Summary
N-tert-Butylformamide (NtBF) is a sterically hindered amide acting as a pivotal intermediate in organic synthesis.[1] Its primary utility lies in its conversion to tert-Butyl Isocyanide (t-BuNC) , a critical reagent for multicomponent reactions (Ugi, Passerini) and coordination chemistry.[1] Furthermore, the tert-butyl moiety serves as a "steric shield" in medicinal chemistry, protecting adjacent metabolic soft spots from enzymatic degradation (e.g., by Cytochrome P450).[1][2] This guide outlines the physicochemical profile, validated synthesis protocols, and downstream applications of NtBF.[1]
Part 1: Physicochemical Profile
NtBF exhibits amphiphilic character, capable of forming nanostructures in non-aqueous media due to the segregation of the polar formamide head and the lipophilic tert-butyl tail.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Context/Relevance |
| CAS Number | 2425-74-3 | Unique Identifier |
| Molecular Formula | C₅H₁₁NO | MW: 101.15 g/mol |
| Appearance | Colorless to light yellow liquid/solid | MP is near RT (~16°C); often supercools to liquid.[3][1][4][5] |
| Boiling Point | 202 °C (lit.)[3][1][6][7][8] | High BP allows for high-temp reactions without solvent loss.[1] |
| Density | 0.903 g/mL at 25 °C | Less dense than water; floats during aqueous workups.[1] |
| Refractive Index | Purity check parameter.[3][1][8] | |
| Solubility | Soluble in alcohols, CHCl₃, Toluene | Versatile solvent compatibility.[1][9] |
| Flash Point | ~82 °C (Closed Cup) | Class IIIA Combustible Liquid.[1] |
Part 2: Synthetic Pathways & Mechanisms[4]
Synthesis Logic
Two primary routes exist for synthesizing NtBF:
-
The Ritter Reaction (Industrial): Acid-catalyzed addition of HCN to isobutylene.[1] High atom economy but requires hazardous HCN handling.[1]
-
N-Formylation (Laboratory Standard): Condensation of tert-butylamine with formic acid or ethyl formate.[1] This is the preferred bench-scale method due to safety and operational simplicity.[1]
Validated Protocol: N-Formylation of tert-Butylamine
Objective: Synthesis of high-purity NtBF from tert-butylamine.
Reagents:
-
tert-Butylamine (1.0 eq)[1]
-
Ethyl Formate (2.0 eq) - Acts as reagent and solvent.[1]
-
Catalytic Formic Acid (0.1 eq) - Accelerates transamidation.[1]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Addition: Charge the flask with tert-butylamine. Cool to 0°C (ice bath) to mitigate exotherm upon acid addition.
-
Reaction: Add Ethyl Formate slowly, followed by the catalytic Formic Acid.
-
Reflux: Heat the mixture to reflux (approx. 55-60°C) for 4–6 hours.
-
Distillation: Switch the condenser to distillation mode. Distill off the ethanol byproduct and excess ethyl formate (BP ~54–79°C).[1]
-
Purification: Vacuum distill the residue. NtBF collects at ~92–93°C / 12 torr (or ~202°C at atm).[1]
-
Yield: Expect 85–95% yield of a colorless oil that may solidify upon standing.[1]
Visualization of Synthesis Pathways
The following diagram illustrates the mechanistic divergence between the Ritter route and the Amine Formylation route.
Caption: Figure 1. Dual synthetic pathways for N-tert-Butylformamide. The upper path (Ritter) is industrial; the lower path (Formylation) is preferred for laboratory synthesis.[1]
Part 3: Downstream Application - Synthesis of tert-Butyl Isocyanide
The most critical application of NtBF is its dehydration to tert-Butyl Isocyanide (t-BuNC) .[1] This isocyanide is unique due to its stability and resistance to polymerization compared to linear alkyl isocyanides.[1]
Mechanism: Dehydration
The formamide group is dehydrated using a Vilsmeier-Haack type mechanism involving Phosphorus Oxychloride (POCl₃) and a base (Triethylamine or Quinoline).[1]
Validated Protocol: POCl₃ Dehydration
Safety Warning: Isocyanides have a potent, repulsive odor.[1] Perform all operations in a well-ventilated fume hood. Treat glassware with bleach post-reaction to oxidize traces of isocyanide.
Reagents:
-
N-tert-Butylformamide (0.5 mol)[1]
-
Phosphorus Oxychloride (POCl₃) (0.3 mol)[1]
-
Triethylamine (1.6 mol) or Quinoline[1]
-
Dichloromethane (DCM) (Solvent)[1]
Workflow:
-
Preparation: Dissolve NtBF and Triethylamine in dry DCM in a 3-neck flask under Nitrogen atmosphere. Cool to -5°C.[1]
-
Addition: Add POCl₃ dropwise over 60 minutes.
-
Critical Control Parameter: Do not allow temperature to exceed 0°C. Higher temperatures promote polymerization and side reactions.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 30 minutes.
-
Quench: Pour the mixture slowly into an ice-cold Sodium Carbonate (Na₂CO₃) solution (20% aq). Stir vigorously for 30 minutes to hydrolyze excess POCl₃.
-
Extraction: Separate the organic layer.[1] Wash with water (2x) and brine (1x).[1] Dry over MgSO₄.[1][10]
-
Isolation: Carefully distill the DCM (BP 40°C). The residue is crude t-BuNC.[1]
-
Final Purification: Distill the product at atmospheric pressure (BP 91°C).
Visualization of Dehydration Logic
Caption: Figure 2. Dehydration mechanism of NtBF to tert-Butyl Isocyanide using Phosphorus Oxychloride.
Part 4: Structural Biology & Drug Design Context
In drug discovery, the tert-butyl group derived from NtBF precursors plays a strategic role in Lead Optimization .[1]
-
Metabolic Stability: The bulky tert-butyl group blocks access to Cytochrome P450 enzymes, preventing oxidation at the alpha-position (which is impossible as it is quaternary) and sterically shielding the adjacent nitrogen.[1]
-
Hydrophobic Packing: In HIV Protease inhibitors (e.g., Nelfinavir), the tert-butyl amide moiety occupies the S2 hydrophobic pocket, significantly enhancing binding affinity [1].[1]
-
Conformational Lock: The high rotational barrier of the N-t-Bu bond restricts conformational freedom, potentially locking a drug molecule into its bioactive conformation.[1]
Part 5: Safety & Handling References
-
Hazards: Combustible liquid (Category 4).[1] Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide.[1]
-
Storage: Store in a cool, dry place away from oxidizing agents. Hygroscopic tendencies require tightly sealed containers.[1]
-
First Aid: In case of skin contact, wash with soap and water.[1] NtBF is readily absorbed through the skin.[1]
References
-
Sigma-Aldrich. N-tert-Butylformamide Product Sheet & SDS.[1]Link[1]
-
Ugi, I., et al. Isocyanide Synthesis.[1][5][9] Organic Syntheses, Coll.[1] Vol. 5, p. 300 (1973).[1] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17045, N-tert-Butylformamide.[1]Link[1]
-
Hypha Discovery. Metabolism of t-butyl groups in drugs.[1]Link
-
ChemicalBook. N-tert-Butylformamide Properties and Spectra.Link[1]
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